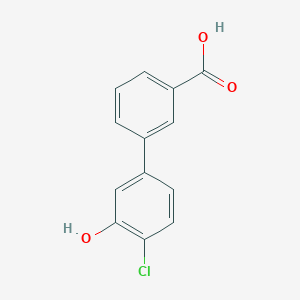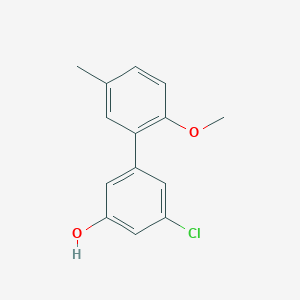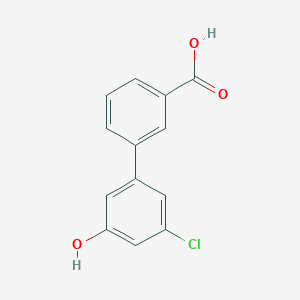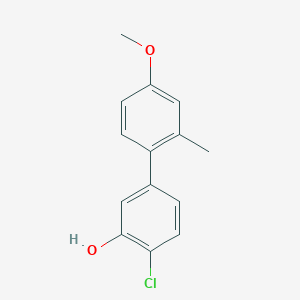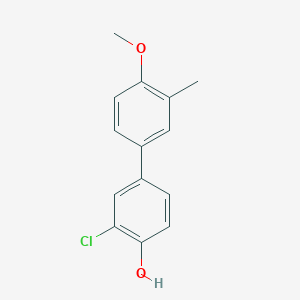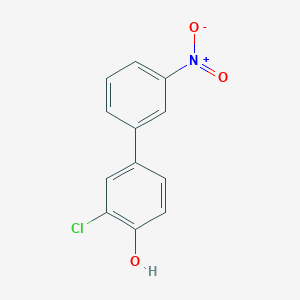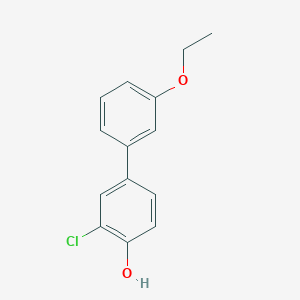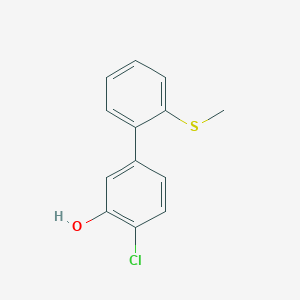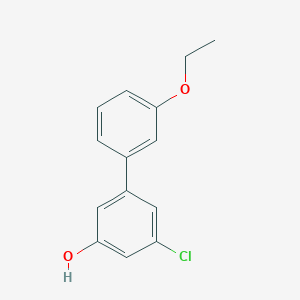
5-(3-Ethoxyphenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Ethoxyphenyl)-3-chlorophenol, also known as 5-EPC, is a phenolic compound commonly used in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. 5-EPC has many applications in scientific research, including biochemical and physiological studies, as well as in the synthesis of other compounds. In
Applications De Recherche Scientifique
5-(3-Ethoxyphenyl)-3-chlorophenol, 95% has a wide range of applications in scientific research. It has been used to study the biochemical and physiological effects of drugs, as well as to synthesize other compounds. It has also been used in the synthesis of various pharmaceuticals, such as the antifungal drug fluconazole.
Mécanisme D'action
The mechanism of action of 5-(3-Ethoxyphenyl)-3-chlorophenol, 95% is not fully understood. However, it is thought to act as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. This inhibition may be due to the presence of the 3-chlorophenol moiety, which has been shown to bind to certain enzymes, preventing them from catalyzing reactions.
Biochemical and Physiological Effects
5-(3-Ethoxyphenyl)-3-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzymes involved in the metabolism of drugs, as well as to increase the bioavailability of certain drugs. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Ethoxyphenyl)-3-chlorophenol, 95% in laboratory experiments has many advantages. It is relatively inexpensive and easy to obtain, and its synthesis is relatively straightforward. Furthermore, it is soluble in water, ethanol, and other organic solvents, making it suitable for a wide range of experiments. However, it is important to note that 5-(3-Ethoxyphenyl)-3-chlorophenol, 95% is toxic and should be handled with caution.
Orientations Futures
There are many potential future directions for 5-(3-Ethoxyphenyl)-3-chlorophenol, 95% research. It could be used to study the biochemical and physiological effects of drugs, as well as to synthesize other compounds. It could also be used in the development of new pharmaceuticals, as its anti-inflammatory and antioxidant properties could be beneficial in the treatment of certain diseases. Additionally, its mechanism of action could be further explored, as this could lead to the development of more effective drugs.
Méthodes De Synthèse
5-(3-Ethoxyphenyl)-3-chlorophenol, 95% can be synthesized in a two-step process. In the first step, 3-chlorophenol is reacted with sodium ethoxide in aqueous ethanol to form 5-ethoxyphenol. The second step involves the reaction of 5-ethoxyphenol with sodium hydroxide in aqueous ethanol to form 5-(3-Ethoxyphenyl)-3-chlorophenol, 95%. The yield of this reaction is typically around 95%.
Propriétés
IUPAC Name |
3-chloro-5-(3-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-14-5-3-4-10(8-14)11-6-12(15)9-13(16)7-11/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKWQXPPVHUFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685973 |
Source


|
| Record name | 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Ethoxyphenyl)-3-chlorophenol | |
CAS RN |
1261891-95-5 |
Source


|
| Record name | 5-Chloro-3'-ethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

